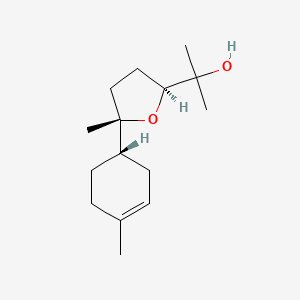

(-)-α-红没药醇氧化物 B

描述

This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, polymer, etc.). It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with acids or bases, redox reactions, or reactions with other specific reagents .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance readily undergoes .科学研究应用

抗炎特性

- (-)-α-红没药醇通过抑制细胞中一氧化氮和前列腺素 E2 的产生,表现出抗炎作用。它减少了环氧合酶-2 和诱导型一氧化氮合酶基因的表达,可能是通过抑制 NF-κB 和 AP-1 信号通路 (Kim 等,2011)。

肾保护作用

- 红没药醇已被证明可以改善大鼠顺铂引起的肾毒性。它显着降低了氧化/亚硝化应激并保护了肾功能 (Mansoori 等,2015)。

抗诱变活性

- α-红没药醇表现出抗诱变特性,减少了某些化学物质的诱变作用。它还对促诱变剂代谢活化中涉及的酶表现出抑制作用 (Gomes-Carneiro 等,2005)。

微生物生物转化

- 已经探索了 Absidia coerulea 对 (−)-α-红没药醇的微生物转化,以产生更多水溶性代谢物,从而增强其药用应用 (Park 等,2022)。

抗氧化和抗菌活性

- (-)-α-红没药醇及其代谢物表现出抗氧化特性和对一组人类致病菌和酵母菌的抗菌活性 (Firat 等,2021)。

胃保护作用

- 红没药醇通过激活 KATP+ 通道诱导对急性胃损伤的胃保护作用 (Bezerra 等,2009)。

内脏抗伤害感受特性

- α-红没药醇在小鼠模型中表现出内脏抗伤害感受特性,可能是通过格列苯脲耐受机制 (Leite 等,2012)。

血管舒张作用

- (-)-α-红没药醇引起分离血管的缓慢舒张,可能是通过抑制钙流入 (Roberts 等,2013)。

抗肿瘤潜力

- 红没药醇在各种研究中显示出抗肿瘤潜力,包括其在小鼠模型中对内脏利什曼病的有效性 (Corpas-López 等,2015)。

神经保护作用

- (-)-α-红没药醇可以保护果蝇的黑氰酸钾诱导的毒性,表明具有潜在的神经保护作用 (Leite 等,2018)。

棉花加工废料中的抗炎活性

- 源自棉花加工废料的精油和 β-红没药醇表现出体外抗炎活性,表明具有化妆品和治疗用途的潜力 (Egbuta 等,2022)。

对烟碱乙酰胆碱受体的影响

- 红没药醇抑制 α7-烟碱乙酰胆碱受体,表明其对神经受体通路的影响 (Nurulain 等,2015)。

化妆品中的安全性评估

- 红没药醇被评估为可安全用于化妆品配方,在这些产品中预期水平的毒性很小 (Andersen,1999)。

抗基因毒和促凋亡作用

- 芹菜素和红没药醇显示出抗基因毒、杀瘤和促凋亡作用,表明它们在新的药物开发中的潜力 (Anter 等,2011)。

神经胶质瘤细胞中的凋亡诱导

- α-红没药醇强烈诱导神经胶质瘤细胞凋亡,显示出作为抑制神经胶质瘤细胞生长和存活的新型化合物的潜力 (Cavalieri 等,2004)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[(2S,5S)-5-methyl-5-[(1S)-4-methylcyclohex-3-en-1-yl]oxolan-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYVATPNYHLW-IPYPFGDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Bisabolol oxide B | |

CAS RN |

26184-88-3 | |

| Record name | (-)-α-Bisabolol oxide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26184-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol oxide B, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026184883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2S-[2α,5β(R*)]]-tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISABOLOL OXIDE B, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S32G48306Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

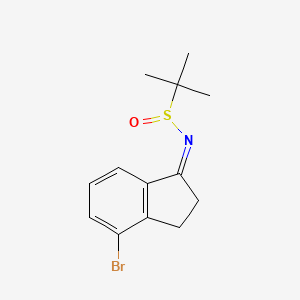

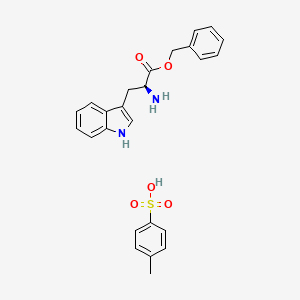

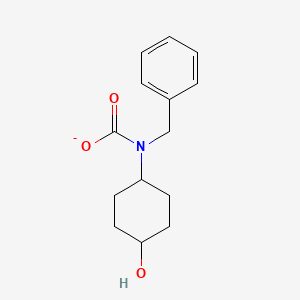

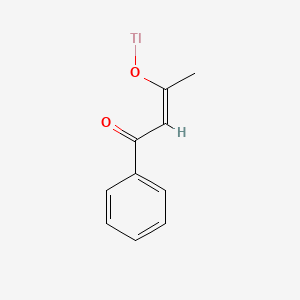

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

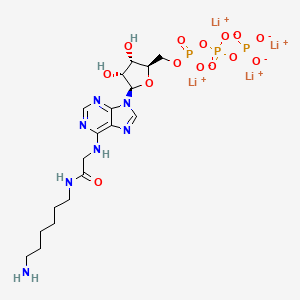

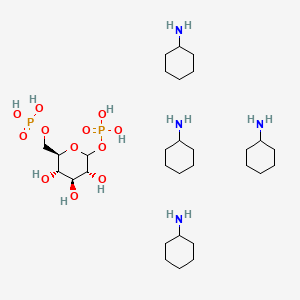

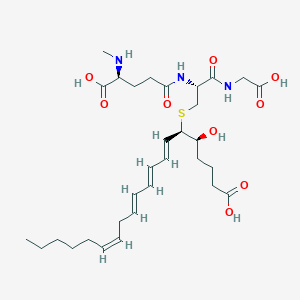

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (-)-α-bisabolol oxide B?

A1: (-)-α-Bisabolol oxide B has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q2: How is (-)-α-Bisabolol oxide B typically identified and quantified in plant extracts?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for both identifying and quantifying (-)-α-Bisabolol oxide B in plant extracts like chamomile essential oil [, , ]. Retention indices, obtained through GC analysis, are compared to databases and literature, while mass spectrometry helps confirm the compound's identity based on its fragmentation pattern.

Q3: Are there variations in the (-)-α-Bisabolol oxide B content in chamomile essential oils from different geographical origins?

A3: Yes, research indicates significant variability in (-)-α-Bisabolol oxide B content across chamomile populations. For instance, one study found (-)-α-Bisabolol oxide B as the main constituent in nine out of ten chamomile lines examined, while another identified chamazulene as the primary compound in a different line [, ]. These variations are likely influenced by factors like climate, soil conditions, and genetic diversity within the chamomile species.

Q4: What other compounds are frequently found alongside (-)-α-Bisabolol oxide B in chamomile essential oil?

A4: Chamomile essential oil exhibits a complex chemical profile. Common constituents found alongside (-)-α-Bisabolol oxide B include:

Q5: Are there any studies investigating the potential of (-)-α-Bisabolol oxide B as a bio-fungicide?

A5: A study explored the use of both essential and recovery oils from Matricaria chamomilla, which contain (-)-α-Bisabolol oxide B, as potential environmentally friendly bio-fungicides []. The research demonstrated their efficacy in inhibiting the growth of fungi commonly found on cultural heritage items. While this indicates promise, more research is needed to understand the specific role of (-)-α-Bisabolol oxide B in this context and to further explore its potential as a bio-fungicide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)

![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)

![2-[2-[2-[[(Z)-9-Octadecenyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B1516117.png)

![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)